REACTION_CXSMILES
|
[Li+].C[CH:3]([N-:5][CH:6](C)C)C.CNC.C[O:13][C:14]([C:16]1[CH:21]=[CH:20][N:19]=[C:18]([NH2:22])[CH:17]=1)=O>>[NH2:22][C:18]1[CH:17]=[C:16]([CH:21]=[CH:20][N:19]=1)[C:14]([N:5]([CH3:6])[CH3:3])=[O:13] |f:0.1|
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Name
|
|
Quantity
|
7.3 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC(=NC=C1)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
Stir for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Seal
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to room temperature
|
Type
|
CUSTOM
|
Details
|
quench with water
|
Type
|
ADDITION
|
Details
|
Dilute with EtOAc
|
Type
|
CUSTOM
|
Details
|
isolate the top organic layer
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous layer further with saturated sodium bicarbonate and ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Pool all the organic layers, dry (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
Purify by strong cation exchange (SCX) column
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |